molecular formula C29H19N3Na4O17S5 B12380738 tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate

tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate

Cat. No.: B12380738
M. Wt: 933.8 g/mol
InChI Key: XWPJKMFRMGRVEU-UHFFFAOYSA-J
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate involves multiple steps. The process typically starts with the diazotization of 1-amino-6-(2-sulfonatooxyethylsulfonyl)naphthalene-2-sulfonic acid, followed by coupling with 5-benzamido-4-hydroxy-3-aminonaphthalene-2,7-disulfonic acid. The reaction is carried out in an aqueous medium under controlled pH and temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the diazotization and coupling reactions are performed sequentially. The final product is isolated by filtration, washed to remove impurities, and then dried to obtain the pure dye .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.

    Reduction: The azo group (-N=N-) can be reduced to form corresponding amines.

    Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) can be used for substitution reactions.

Major Products

Scientific Research Applications

Tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate has several applications in scientific research:

    Chemistry: Used as a model compound for studying azo dye chemistry and reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential use in drug delivery systems due to its binding properties.

    Industry: Widely used in textile dyeing and printing.

Mechanism of Action

The compound exerts its effects primarily through its strong binding affinity to fabrics and other substrates. The sulfonate groups enhance water solubility, while the azo linkage provides vibrant coloration. The binding occurs through ionic interactions between the sulfonate groups and the substrate, as well as hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

    Reactive Red 120: Another azo dye with similar applications but different molecular structure.

    Reactive Blue 19: A blue azo dye used in textile dyeing.

    Reactive Yellow 145: A yellow azo dye with similar properties.

Uniqueness

Tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate is unique due to its specific combination of functional groups, which provide excellent water solubility, strong binding affinity, and vibrant red coloration. These properties make it particularly effective for textile applications .

Properties

Molecular Formula

C29H19N3Na4O17S5

Molecular Weight

933.8 g/mol

IUPAC Name

tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C29H23N3O17S5.4Na/c33-27-25-18(13-20(51(37,38)39)15-23(25)30-29(34)16-4-2-1-3-5-16)14-24(52(40,41)42)26(27)32-31-22-9-6-17-12-19(7-8-21(17)28(22)53(43,44)45)50(35,36)11-10-49-54(46,47)48;;;;/h1-9,12-15,33H,10-11H2,(H,30,34)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4

InChI Key

XWPJKMFRMGRVEU-UHFFFAOYSA-J

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C5=C(C=C4)C=C(C=C5)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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